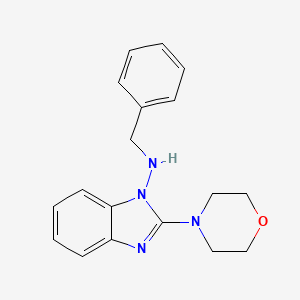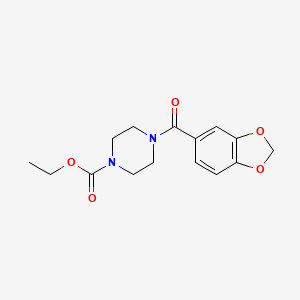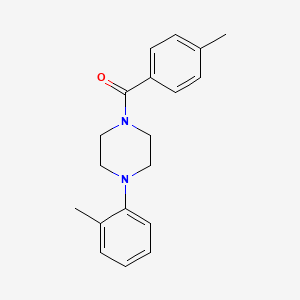
N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BMB and has a molecular formula of C19H22N4O.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes, such as topoisomerase and DNA polymerase, which are essential for the growth and replication of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to using N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine in lab experiments. This compound is toxic, and precautions must be taken when handling it. Additionally, its solubility in water is limited, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine involves the reaction of 2-(4-morpholinyl)-1H-benzimidazole with benzylamine. The reaction takes place in the presence of a catalyst, such as copper(II) chloride, and a solvent, such as ethanol. The yield of the reaction is around 60%, and the purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-morpholinyl)-1H-benzimidazol-1-amine has been extensively studied for its potential applications in various fields. This compound has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-2-morpholin-4-ylbenzimidazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-6-15(7-3-1)14-19-22-17-9-5-4-8-16(17)20-18(22)21-10-12-23-13-11-21/h1-9,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUALSMASWNDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)



![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)

